molecular formula C16H11BrN4O B10753001 4-(8-Bromo-5-oxo-3,4,5,6-tetrahydro-1,6-benzodiazocin-2-yl)pyridine-2-carbonitrile

4-(8-Bromo-5-oxo-3,4,5,6-tetrahydro-1,6-benzodiazocin-2-yl)pyridine-2-carbonitrile

Cat. No.: B10753001
M. Wt: 355.19 g/mol
InChI Key: JNLRDCDCGXPNKH-UHFFFAOYSA-N
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Description

It inhibits glutamate-induced calcium mobilization with IC50 values of 8.3 and 12.6 nM for human and rat mGlu2, respectively . This compound is primarily used in scientific research to study the modulation of mGlu2 receptors, which play a crucial role in the central nervous system.

Preparation Methods

The synthesis of MNI-137 involves several steps, starting with the preparation of the core structure, 4-(8-bromo-2,3-dihydro-2-oxo-1H-1,5-benzodiazepin-4-yl)-2-pyridinecarbonitrile . The synthetic route typically includes:

    Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromine atom at the desired position on the benzodiazepine ring.

    Pyridinecarbonitrile attachment: Coupling the benzodiazepine core with a pyridinecarbonitrile derivative.

Chemical Reactions Analysis

MNI-137 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions can modify the functional groups on the benzodiazepine ring.

    Substitution: The bromine atom in MNI-137 can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

MNI-137 exerts its effects by binding to a specific site on the mGlu2 receptor, distinct from the orthosteric ligand binding site. This binding prevents the receptor from adopting its active conformation, thereby inhibiting glutamate-induced calcium mobilization . The molecular targets of MNI-137 are the mGlu2 receptors, and its action involves modulating the receptor’s conformational states to reduce its activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H11BrN4O

Molecular Weight

355.19 g/mol

IUPAC Name

4-(9-bromo-2-oxo-3,4-dihydro-1H-1,6-benzodiazocin-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C16H11BrN4O/c17-11-1-2-14-15(8-11)21-16(22)4-3-13(20-14)10-5-6-19-12(7-10)9-18/h1-2,5-8H,3-4H2,(H,21,22)

InChI Key

JNLRDCDCGXPNKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C2)Br)N=C1C3=CC(=NC=C3)C#N

Origin of Product

United States

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